4-methyl-N-(3-sulfamoylpropyl)pentanamide
Overview
Description
4-methyl-N-(3-sulfamoylpropyl)pentanamide is a synthetic compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol . . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-methyl-N-(3-sulfamoylpropyl)pentanamide involves several steps. One common method includes the reaction of 4-methylpentanoyl chloride with 3-aminopropylsulfonamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
4-methyl-N-(3-sulfamoylpropyl)pentanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-N-(3-sulfamoylpropyl)pentanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-sulfamoylpropyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, contributing to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-methyl-N-(3-sulfamoylpropyl)pentanamide can be compared with other similar compounds, such as:
N-(3-sulfamoylpropyl)acetamide: This compound has a similar sulfonamide group but differs in the acetamide moiety.
4-methyl-N-(3-sulfamoylpropyl)butanamide: This compound has a similar structure but with a butanamide moiety instead of pentanamide.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-N-(3-sulfamoylpropyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-8(2)4-5-9(12)11-6-3-7-15(10,13)14/h8H,3-7H2,1-2H3,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNPGEPGJMAJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NCCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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